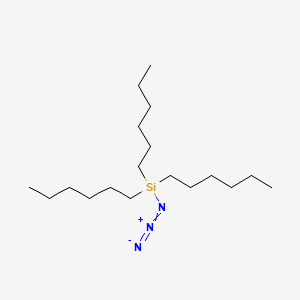

Azidotrihexylsilane

Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry has evolved from a specialized area of study into a cornerstone of modern synthetic organic chemistry. nih.gov The unique properties of silicon, such as its lower electronegativity and larger atomic size compared to carbon, impart distinct characteristics to organosilicon compounds. cfsilicones.com These compounds play a crucial role as synthetic intermediates and building blocks in the creation of diverse and valuable organic molecules. researchgate.net The silicon-carbon bond provides thermal stability and hydrophobicity, while the ability of silicon to form stable single bonds leads to a wide array of structures like silanes, siloxanes, and silicones. cfsilicones.com

The field has seen a significant expansion in recent decades, with a notable increase in publications reflecting the growing interest and application of organosilicon reagents. nih.gov This growth is driven by the development of novel silicon-based reactions and reagents, including their use in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in various selective reductions. nih.gov Organosilicon compounds are now indispensable in the synthesis of complex molecules for applications ranging from materials science to pharmaceuticals. researchgate.netrsc.org

Significance of Azide (B81097) Functionality in Synthetic Methodologies

The azide functional group (–N₃) is a highly versatile and reactive moiety that has been widely exploited in organic synthesis since its discovery. nih.govresearchgate.net Organic azides are valuable precursors to amines and are central to powerful synthetic transformations such as the "click reaction" with alkynes and the Staudinger ligation. wikipedia.org These reactions are known for their high reliability and efficiency, making them suitable for applications in combinatorial chemistry and bioconjugation. wikipedia.org

The reactivity of the azide group allows it to participate in a wide range of transformations, including cycloadditions, thermal and photochemical decompositions to form nitrenes, and reductions to amines. wikipedia.orgnih.gov The terminal nitrogen atom of the azide is mildly nucleophilic, while electrophiles typically react at the internal nitrogen atom. nih.gov This diverse reactivity has made organic azides essential tools in the synthesis of a vast number of nitrogen-containing compounds, including various heterocyclic structures. nih.govnih.gov

Historical and Current Research Landscape of Azidoorganosilanes

The study of organosilicon compounds dates back to the 19th century, with significant advancements made in the early 20th century. wikipedia.org However, the popularization of organosilicon chemistry as a mainstay of synthetic chemistry is a more recent development, with landmark innovations in the mid-20th century triggering a surge in research interest that continues to this day. nih.gov

The intersection of organosilicon chemistry and azide chemistry has led to the development of azidoorganosilanes, which combine the unique properties of both functionalities. While the broader field of organic azides has been extensively studied, the specific area of azidoorganosilanes represents a more contemporary research focus. Current research continues to explore the synthesis, reactivity, and applications of these compounds, with an emphasis on developing new synthetic methodologies and materials. The stability and reactivity of the silicon-azide bond, influenced by the substituents on the silicon atom, are key areas of investigation.

Properties

CAS No. |

67859-76-1 |

|---|---|

Molecular Formula |

C18H39N3Si |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

azido(trihexyl)silane |

InChI |

InChI=1S/C18H39N3Si/c1-4-7-10-13-16-22(21-20-19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |

InChI Key |

KVNHQFHBRSWGHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Azidotrihexylsilane

Catalytic Approaches to Azido-Silane Synthesis

The synthesis of azido-silanes, including azidotrihexylsilane, can be achieved through various catalytic methods designed to efficiently form the silicon-azide bond. These approaches offer alternatives to traditional stoichiometric reactions, often providing higher yields and milder reaction conditions.

Transition-Metal Catalyzed Routes

Transition-metal catalysis offers powerful tools for forming carbon-heteroatom bonds, and these principles extend to the synthesis of organoazides. mdpi.com While direct transition-metal-catalyzed azidation of a Si-H or Si-C bond is not a commonly cited specific route for azidotrihexylsilane, the broader field of transition-metal-catalyzed reactions provides a framework for its potential synthesis. For instance, catalysts based on copper, palladium, rhodium, and iridium are known to facilitate azidation reactions on various organic substrates. mdpi.commdpi.com

A plausible strategy involves the adaptation of metal-catalyzed C-H functionalization, where a catalyst selectively activates a C-H bond for subsequent reaction with an azide (B81097) source. mdpi.com Another potential pathway is the palladium-catalyzed cross-coupling of a halotrihexylsilane or a silyl-boronic ester with an azide-containing nucleophile. mdpi.com Copper-catalyzed Huisgen [3+2] cycloaddition is a well-known reaction for azides, demonstrating copper's utility in activating the azido (B1232118) group for further transformations. mdpi.com The development of specific transition-metal systems for the direct azidation of robust alkylsilanes remains an area of ongoing research interest.

The table below summarizes some transition metals used in the synthesis of related organosilicon and azide compounds.

| Catalyst Metal | Reaction Type | Relevance to Azido-Silane Synthesis | Reference |

| Palladium | Cross-coupling, Oxidative Amination | Potential for coupling silyl (B83357) precursors with azide sources. mdpi.comacs.org | mdpi.comacs.org |

| Copper | Azidation, Cycloaddition | Used in C-H azidation and "click chemistry" involving azides. mdpi.commdpi.com | mdpi.commdpi.com |

| Rhodium | C-H Silylation, Asymmetric Hydrosilylation | Primarily used for creating C-Si bonds, could be part of a multi-step synthesis. researchgate.net | researchgate.net |

| Nickel | Cross-coupling | Effective for creating C-Si bonds, particularly in asymmetric synthesis. caltech.edu | caltech.edu |

Electrochemical Synthesis Pathways

Electrochemical synthesis represents an emerging and sustainable alternative for creating chemical bonds. This method uses electrical current to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net In the context of azide synthesis, electrochemical methods have been developed for the amino-azidation of alkenes, demonstrating the formation of a C-N₃ bond under mild, aqueous conditions. researchgate.net

For azidotrihexylsilane, a hypothetical electrochemical pathway could involve the anodic oxidation of a suitable trihexylsilane (B1587915) precursor in the presence of an azide salt, such as sodium azide. The electrochemical process would generate a reactive intermediate at the anode, which would then be trapped by the azide anion. This approach could offer a high degree of control over the reaction by simply tuning the applied voltage or current, potentially minimizing side reactions. ulisboa.pt While specific electrochemical protocols for azidotrihexylsilane are not extensively documented, the principles established in related electrochemical azidation reactions suggest its feasibility. researchgate.net

Precursor Design and Functional Group Interconversion

The synthesis of azidotrihexylsilane is fundamentally reliant on the strategic design of its precursors and the application of functional group interconversion (FGI). numberanalytics.com FGI is the process of converting one functional group into another, which is a cornerstone of organic synthesis. solubilityofthings.comic.ac.uk

The most direct and common precursor for azidotrihexylsilane is chlorotrihexylsilane (B1346633). The design of this precursor is critical; its reactivity is centered on the polarized silicon-chlorine bond, making the silicon atom an excellent electrophile for nucleophilic attack. gelest.com The synthesis of azidotrihexylsilane is typically achieved via a classic FGI: a nucleophilic substitution reaction. slideshare.net In this method, chlorotrihexylsilane is reacted with an alkali metal azide, such as sodium azide (NaN₃) or lithium azide (LiN₃), in an anhydrous aprotic solvent. gelest.com The azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion to form the desired azidotrihexylsilane and a salt byproduct (e.g., NaCl).

Reaction Scheme: (C₆H₁₃)₃Si-Cl + NaN₃ → (C₆H₁₃)₃Si-N₃ + NaCl

Other synthetic methods detailed in the literature for azidosilanes in general include:

From Aminosilanes: Reaction of an aminosilane (B1250345) with an acid azide in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). gelest.com

Azide Exchange: Reaction of trimethylsilylazide (TMS-N₃) with a higher-boiling chlorosilane, catalyzed by AlCl₃, which drives the reaction by distilling off the more volatile trimethylsilyl (B98337) chloride. gelest.com

The table below outlines key functional group interconversion strategies for synthesizing azidosilanes.

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | General Applicability | Reference |

| Chloro-silane (-Si-Cl) | NaN₃ or LiN₃ | Azido-silane (-Si-N₃) | Widely applicable and most common method. | gelest.com |

| Amino-silane (-Si-NHR) | R'CON₃, AlCl₃ | Azido-silane (-Si-N₃) | Good for precursors containing -OR, -H groups. | gelest.com |

| Chloro-silane (-Si-Cl) | TMS-N₃, AlCl₃ | Azido-silane (-Si-N₃) | Azide exchange, useful for specific substrates. | gelest.com |

Stereoselective and Enantioselective Synthesis Considerations in Organosilanes

Azidotrihexylsilane itself is an achiral molecule as the silicon atom is not bonded to four different groups. However, the field of organosilane chemistry has seen significant advancements in the stereoselective and enantioselective synthesis of chiral organosilanes, which are of growing interest in medicinal chemistry and materials science. caltech.edubohrium.com These methods are critical considerations for the synthesis of chiral analogues of azidotrihexylsilane.

Achieving high enantioselectivity in the synthesis of silicon-stereogenic centers is challenging but has been accomplished through several catalytic strategies: ntu.edu.sg

Transition-Metal Catalysis: Chiral nickel catalysts have been shown to effectively catalyze the cross-coupling of racemic α-halosilanes with alkylzinc reagents to produce enantioenriched organosilanes. caltech.edu Similarly, rhodium-catalyzed asymmetric C-H silylation allows for the construction of stereogenic Si-H compounds. researchgate.net

Organocatalysis: Asymmetric organocatalysis is an emerging strategy for the enantioselective construction of silicon-stereocenters. bohrium.com Chiral N-heterocyclic carbenes (NHCs), for example, have been used in the desymmetrization of prochiral silanes to yield optically active products. ntu.edu.sg

These methodologies underscore the potential for creating complex, chiral silicon-containing molecules. nih.gov While not directly applied to the synthesis of the achiral azidotrihexylsilane, they represent the frontier of organosilane synthesis and would be the methods of choice for producing its chiral derivatives. figshare.comnih.gov

Green Chemistry Principles in Azidotrihexylsilane Production

Applying green chemistry principles to the synthesis of organosilanes aims to reduce environmental impact by improving efficiency and minimizing waste and hazards. mdpi.com For a compound like azidotrihexylsilane, several green strategies can be considered.

Atom Economy: The traditional synthesis from chlorotrihexylsilane and sodium azide is highly atom-economical, with the only byproduct being sodium chloride. However, greener routes focus on avoiding the chlorosilane precursor altogether. sci-hub.se

Alternative Precursors: A key goal in green silicon chemistry is to move away from chlorine-based processes. researchgate.net The Müller-Rochow direct process, while a cornerstone of the silicone industry, traditionally uses alkyl chlorides. mdpi.com Greener adaptations focus on using alcohols to produce alkoxysilanes, which could then be converted to the desired product, avoiding chlorinated intermediates and byproducts.

Catalysis with Earth-Abundant Metals: Instead of precious metals, using catalysts based on earth-abundant elements like manganese or potassium is a core tenet of green chemistry. sci-hub.sersc.org For example, potassium tert-butoxide (t-BuOK) has been used to catalyze the rapid and efficient reaction of organolithiums with hydrosilanes. sci-hub.se

Energy Efficiency and Flow Chemistry: Performing reactions in continuous flow microreactors can offer better temperature control, improved safety, and higher yields compared to batch processing. sci-hub.se This approach allows for rapid optimization and can reduce energy consumption.

Safer Solvents and Reagents: A primary concern with azide synthesis is the potential hazard of hydrazoic acid, which can be formed upon hydrolysis of the azidosilane. gelest.com Careful handling and quenching procedures are essential. Green chemistry principles would encourage process designs that minimize exposure and the use of the most hazardous reagents.

By integrating these principles, the production of azidotrihexylsilane and other organosilanes can be made more sustainable and environmentally benign. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and constitution of Azidotrihexylsilane in solution. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of proton (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei is achievable.

While one-dimensional NMR provides fundamental information, complex molecules often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. researchgate.net For Azidotrihexylsilane, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H-¹H COSY: This experiment reveals proton-proton coupling networks. For the trihexylsilyl moiety, COSY spectra would show correlations between adjacent methylene (B1212753) (CH₂) groups along the alkyl chains, confirming their sequence from the silicon-bound α-carbon to the terminal ω-carbon.

¹H-¹³C HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal in the hexyl chains by linking it to its attached protons.

¹H-¹³C HMBC: This experiment maps longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the quaternary carbon signals and for confirming the attachment of the α-carbon of the hexyl chains to the silicon atom. researchgate.net

¹H-²⁹Si HMBC: This experiment provides direct evidence for the connectivity between the protons of the hexyl groups and the central silicon atom. The protons on the α-carbon (closest to silicon) would show a strong correlation to the ²⁹Si nucleus.

The following table summarizes the expected NMR chemical shifts for Azidotrihexylsilane, inferred from data on analogous trialkylsilyl compounds. researchgate.netoregonstate.eduoregonstate.edulibretexts.orgcarlroth.comlibretexts.orgpitt.edu

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity (1D) | Key HMBC Correlations |

| Si-CH ₂-(CH₂)₄-CH₃ | ¹H | ~0.5 - 0.7 | Triplet | Cα, Cβ, ²⁹Si |

| Si-CH₂-CH ₂-(CH₂)₃-CH₃ | ¹H | ~1.2 - 1.4 | Multiplet | Cα, Cβ, Cγ |

| -(CH₂)₃-CH ₂-CH₃ | ¹H | ~1.2 - 1.4 | Multiplet | Cδ, Cε, Cζ |

| -CH₂-CH ₃ | ¹H | ~0.8 - 0.9 | Triplet | Cε, Cζ |

| Si -CH₂- | ²⁹Si | ~15 - 25 | - | Hα |

| Si-C H₂- | ¹³C | ~14 - 16 | CH₂ | Hα, Hβ |

| Si-CH₂-C H₂- | ¹³C | ~33 - 35 | CH₂ | Hα, Hβ, Hγ |

| -CH₂-C H₂-CH₂- | ¹³C | ~22 - 24 | CH₂ | Hβ, Hγ, Hδ |

| -CH₂-C H₂-CH₂- | ¹³C | ~31 - 33 | CH₂ | Hγ, Hδ, Hε |

| -C H₂-CH₃ | ¹³C | ~22 - 24 | CH₂ | Hδ, Hε, Cζ |

| -CH₂-C H₃ | ¹³C | ~13 - 15 | CH₃ | Hε, Hζ |

| Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration. |

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. rsc.orgescholarship.org For Azidotrihexylsilane, ssNMR would be particularly useful if the compound is a solid or semi-solid at room temperature. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si. libretexts.org ssNMR can reveal information about molecular packing, conformational differences between the solid and solution states, and the presence of different polymorphs. rsc.org The chemical shifts observed in ssNMR can be correlated with atomic positions determined by X-ray crystallography to provide a complete picture of the solid-state structure. nih.gov

Vibrational Spectroscopy for Bonding Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to specific functional groups and provide a molecular "fingerprint". whiterose.ac.ukrsc.org

For Azidotrihexylsilane, the most characteristic feature is the azide (B81097) (N₃) group.

FTIR Spectroscopy: The azide group exhibits a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ(N₃)). This peak typically appears in the region of 2100-2160 cm⁻¹. at.ua For silyl (B83357) azides, this band is often observed around 2100-2120 cm⁻¹. researchgate.net Other expected absorptions would include C-H stretching vibrations of the hexyl chains (2850-3000 cm⁻¹), Si-C stretching, and various bending and rocking modes of the alkyl groups. rsc.orgnottingham.ac.uk

Raman Spectroscopy: While the asymmetric stretch of the azide is strong in the IR, the symmetric stretch (νₛ(N₃)) is typically strong in the Raman spectrum and appears at a lower frequency, often around 1200-1300 cm⁻¹. irdg.org Raman spectroscopy is also particularly sensitive to the homo-nuclear bonds of the carbon backbone in the hexyl chains. nih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | FTIR/Raman | 2850 - 3000 | Strong |

| N₃ Asymmetric Stretch | FTIR | ~2100 - 2120 | Very Strong, Sharp |

| N₃ Symmetric Stretch | Raman | ~1200 - 1300 | Strong |

| CH₂ Bend (Scissoring) | FTIR | ~1465 | Medium |

| Si-C Stretch | FTIR/Raman | 600 - 800 | Medium-Weak |

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates, bond lengths, and bond angles. oregonstate.edunih.govresearchgate.net Although no specific crystal structure for Azidotrihexylsilane has been reported, data from analogous silyl azides and related structures can provide insight into its expected molecular geometry. dtic.milacs.org

Key structural parameters that would be determined include:

Si-N Bond Length: The covalent bond between the silicon atom and the first nitrogen atom (N1) of the azide group.

Azide Geometry: The N1-N2 and N2-N3 bond lengths and the N-N-N bond angle. The azide group in covalent compounds is nearly linear. at.ua

Coordination at Silicon: The geometry around the silicon atom is expected to be tetrahedral, with bond angles (C-Si-C and C-Si-N) close to 109.5°.

Conformation of Hexyl Chains: The solid-state packing would dictate the specific conformation (e.g., all-trans) of the flexible hexyl chains.

| Parameter | Expected Value | Basis of Estimation |

| Si-N Bond Length | ~1.8 - 1.9 Å | Comparison with other silyl-nitrogen compounds. |

| N₁-N₂ Bond Length | ~1.24 Å | Data from other organic azides. at.ua |

| N₂-N₃ Bond Length | ~1.16 Å | Data from other organic azides. at.ua |

| C-Si-C Bond Angle | ~109.5° | Tetrahedral geometry of Si. |

| C-Si-N Bond Angle | ~109.5° | Tetrahedral geometry of Si. |

| N-N-N Bond Angle | ~170 - 180° | Near-linear geometry of the azide group. |

Advanced Absorption and Emission Spectroscopies for Electronic Structure Probing

Advanced spectroscopic techniques that probe the electronic transitions within a molecule can provide valuable information about its electronic structure, including the nature of its frontier molecular orbitals (HOMO and LUMO). at.uaresearchgate.net

For Azidotrihexylsilane, UV-Visible absorption spectroscopy would be the primary technique. Simple alkyl azides typically show weak absorptions in the UV region. at.ua These transitions are generally attributed to n → π* and π → π* transitions within the azide chromophore. The presence of the silicon atom may slightly perturb the energies of these transitions compared to a simple carbon analogue.

While simple silyl azides are not expected to be strongly fluorescent, their photochemical reactivity is well-known. Upon UV irradiation, they can release dinitrogen (N₂) to form highly reactive nitrene intermediates. The study of fluorescence properties, such as quantum yield and lifetime, is more relevant for complex systems where the silyl azide is part of a larger chromophore or is used as a reactive handle to attach to a fluorescent dye. rsc.orgnih.gov

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For a non-fluorescent compound like Azidotrihexylsilane, this value would be expected to be very low (<0.01). rsc.org

Fluorescence Lifetime (τ_F): This represents the average time the molecule spends in the excited state before returning to the ground state. For non-emissive species, this parameter is not typically measured. However, in systems where silyl azides are incorporated into fluorescent probes, changes in lifetime upon reaction of the azide group (e.g., in click chemistry) can be a powerful sensing mechanism. nih.gov

Studies on more complex systems have shown that the introduction of silyl groups can influence the photophysical properties of a chromophore, and azide functionalities can act as quenchers of fluorescence, which is relieved upon their conversion to a triazole. researchgate.netbeilstein-journals.org

Mass Spectrometry for Isotopic and Fragmentation Analysis (High Resolution)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. arizona.edu Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of a compound's molecular formula. libretexts.org

When subjected to ionization in a mass spectrometer, the Azidotrihexylsilane molecule will form a molecular ion (M⁺). Due to the energetic nature of this process, the molecular ion will often undergo fragmentation, breaking apart into smaller, charged species. chemguide.co.uklibretexts.org The analysis of the mass-to-charge ratios (m/z) of these fragments provides a roadmap to the molecule's structure. savemyexams.comslideshare.net

The fragmentation of organosilicon compounds is often characterized by specific cleavage pathways. For Azidotrihexylsilane, several key fragmentation routes can be predicted:

Loss of the Azide Radical: Cleavage of the Si-N₃ bond would result in the loss of an azide radical (•N₃), leading to a prominent [M - 42]⁺ fragment corresponding to the trihexylsilyl cation.

Alpha-Cleavage: Fission of a C-C bond alpha to the silicon atom within one of the hexyl chains is a common pathway for alkylsilanes. This would lead to the loss of an alkyl radical and the formation of a stable silicon-containing cation.

Rearrangement Reactions: Intramolecular rearrangements, followed by fragmentation, can also occur, leading to characteristic ions.

The high-resolution capabilities of the mass spectrometer would allow for the precise mass determination of each fragment, confirming its elemental composition. Furthermore, the isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) would be clearly resolved, serving as a definitive marker for silicon-containing fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for Azidotrihexylsilane (C₁₈H₃₉N₃Si)

| Fragment Ion Structure | Fragmentation Pathway | Predicted Exact Mass (m/z) |

| [C₁₈H₃₉N₃Si]⁺ | Molecular Ion (M⁺) | 325.2968 |

| [C₁₈H₃₉Si]⁺ | Loss of •N₃ | 283.2872 |

| [C₁₇H₃₇Si]⁺ | Alpha-cleavage (loss of •CH₃) from a hexyl chain | 269.2716 |

| [C₁₃H₂₉Si]⁺ | Loss of a pentyl radical (•C₅H₁₁) from a hexyl chain | 213.2090 |

| [SiH₃]⁺ | Further fragmentation | 31.9898 |

Note: The predicted exact masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ²⁸Si). The presence of other isotopes would result in corresponding peaks at slightly different m/z values, creating a characteristic isotopic pattern.

Theoretical and Computational Chemistry of Azidotrihexylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of azidotrihexylsilane. These methods solve the electronic Schrödinger equation to predict a molecule's electronic structure and reactivity. wikipedia.orgresearchgate.net The electronic density is a key source of information about molecular structure and reactivity. researchgate.net Such calculations can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry. redalyc.org It is widely used to investigate the molecular and electronic properties of organosilane compounds due to its balance of computational cost and accuracy. redalyc.orgresearchgate.net For a molecule like azidotrihexylsilane, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), can be employed to optimize the molecular geometry and determine various electronic properties. researchgate.netmdpi.com

DFT is effective for analyzing molecular electrostatic potential (MEP), which identifies sites for electrophilic and nucleophilic reactions by mapping the electrostatic potential onto the electron density surface. researchgate.net Furthermore, DFT can be used to calculate global reactivity descriptors, which provide insight into the chemical reactivity of the molecule. mdpi.comnih.gov

An example of DFT application is the conformational and vibrational analysis of related compounds like gamma-aminopropyltriethoxysilane (APTES). In such studies, DFT calculations can reveal the existence of stable conformers (e.g., trans and gauche) and predict their relative energies. researchgate.net This same methodology would be applicable to azidotrihexylsilane to understand the conformational preferences of its hexyl chains.

Table 1: Illustrative DFT-Calculated Properties for a Silane Compound (Note: This table is based on general applications of DFT to organosilanes and does not represent actual calculated data for azidotrihexylsilane.)

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | [Value] Hartree | B3LYP/6-311+G(d,p) |

| Dipole Moment | [Value] Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | [Value] eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | [Value] eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | [Value] eV | B3LYP/6-311+G(d,p) |

This interactive table demonstrates the types of molecular and electronic properties that can be determined for azidotrihexylsilane using DFT calculations.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, which include Hartree-Fock (HF) and post-Hartree-Fock methods, aim for high accuracy in predicting molecular properties. wikipedia.org While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) approaches can provide more accurate intermolecular interaction energies. nih.gov

For organic azides, high-accuracy ab initio methods such as G4 theory have been combined with isodesmic reaction schemes to reliably predict thermochemical data like enthalpies of formation (ΔfH°298). acs.org This is crucial for energetic materials where experimental data may be scarce or difficult to obtain. acs.org Such an approach could be applied to azidotrihexylsilane to accurately determine its thermodynamic stability. Ab initio calculations are also used to identify the potential energy minimum of reaction complexes and transition state structures, providing detailed energetic information about reaction pathways.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving organic azides. researchgate.netrsc.org By mapping the potential energy surface, researchers can identify intermediates, transition states, and the associated activation energies. For azidotrihexylsilane, a key reaction of interest would be its thermal or photochemical decomposition, which typically involves the extrusion of dinitrogen (N₂) to form a nitrene intermediate. researchgate.netresearchgate.net

Computational methods like DFT (e.g., B3LYP) and MP2 can be used to decipher the energetics and mechanisms of such reactions. researchgate.net For instance, studies on the decomposition of other silyl (B83357) azides, such as (azidoethynyl)trimethylsilane, have used calculations to map the potential energy surface for the formation of a carbene intermediate, finding an activation barrier of 20–22 kcal·mol⁻¹. researchgate.net Similar studies on azidotrihexylsilane would clarify whether its decomposition proceeds through a concerted or stepwise mechanism and determine the spin state (singlet or triplet) of the resulting silylnitrene. The Hammond postulate can be used to analyze the transition state geometries to determine if they are "early" or "late" in the reaction coordinate. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational changes and non-covalent interactions. mdpi.comyoutube.com For a flexible molecule like azidotrihexylsilane, with its three hexyl chains, MD simulations are ideal for exploring its vast conformational landscape. utdallas.edu

Conformational analysis helps identify the most stable arrangements of the alkyl chains and their orientation relative to the Si-N₃ group. researchgate.net The simulations generate a trajectory of atomic positions over time, from which preferred conformations and the energy barriers between them can be determined. mdpi.comutdallas.edu

MD simulations are also invaluable for studying intermolecular interactions. harvard.edu By simulating multiple azidotrihexylsilane molecules, one can analyze how they pack in a condensed phase and identify the nature of the forces between them. mdpi.com For related alkoxysilanes, computational studies have shown the importance of hydrogen bonds (e.g., N-H···N, N-H···O) and weaker van der Waals interactions in stabilizing molecular clusters. mdpi.com For azidotrihexylsilane, which lacks N-H bonds, intermolecular interactions would be dominated by van der Waals forces between the long hexyl chains and dipole-dipole interactions involving the polar azide (B81097) group.

Table 2: Types of Intermolecular Interactions Investigated by MD Simulations (Note: This table illustrates the interactions that would be studied for azidotrihexylsilane.)

| Interaction Type | Description | Relevant Moieties in Azidotrihexylsilane |

| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density. | Hexyl chains |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles. | Azide group (-N₃) and Si-N bond |

| Induced Dipole Interactions | A permanent dipole on one molecule inducing a temporary dipole on another. | Azide group interacting with a hexyl chain |

This interactive table outlines the key intermolecular forces that would be analyzed in molecular dynamics simulations of azidotrihexylsilane.

Analysis of Electronic Sigma Delocalization and its Influence on Properties

Polysilanes are known to exhibit σ-bond electron delocalization, an effect where σ-electrons are delocalized over the Si-Si backbone, similar to π-conjugation in organic molecules. mdpi.com This delocalization requires a specific spatial arrangement of the silicon chain, typically an anti or transoid conformation, and influences the molecule's electronic and optical properties. mdpi.com

In azidotrihexylsilane, while there is no Si-Si chain, the silicon atom can mediate electronic effects between the alkyl chains and the azide group. The σ-electrons in the Si-C and Si-N bonds can participate in delocalization. researchgate.net The chemical nature of the substituents on the silicon atom affects the orbital energies and thus the electronic properties of the molecule. mdpi.com Computational analysis can quantify the extent of this σ-delocalization and its impact on the reactivity of the azide group or the stability of the Si-N bond. The mobility of σ-electrons is generally limited, but can be influenced by the presence of electronegative groups like the azide moiety. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of theoretical chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. researchgate.netnih.gov For azidotrihexylsilane, DFT calculations can predict its vibrational (infrared and Raman) and NMR spectra.

Calculated harmonic vibrational frequencies are often scaled to correct for approximations in the theoretical model and the neglect of anharmonicity. researchgate.net The predicted frequencies, particularly the characteristic asymmetric and symmetric stretching modes of the azide group (typically around 2100 cm⁻¹), can be directly compared to an experimental IR spectrum. researchgate.net Similarly, NMR chemical shifts (¹³C, ¹H, ²⁹Si) can be calculated and used to aid in the assignment of complex experimental spectra. nih.gov This synergy between computation and experiment is essential for a complete and accurate characterization of the molecule's structure. researchgate.net

Reactivity and Reaction Mechanisms of Azidotrihexylsilane

Click Chemistry and Cycloaddition Reactions with Unsaturated Systems

A cornerstone of the reactivity of Azidotrihexylsilane is its participation in 1,3-dipolar cycloaddition reactions, a powerful class of transformations for constructing five-membered heterocyclic rings. The azide (B81097) group acts as a 1,3-dipole, readily reacting with various dipolarophiles, most notably alkynes and alkenes.

The most prominent of these reactions is the azide-alkyne cycloaddition. This reaction can proceed through two main pathways:

Huisgen 1,3-Dipolar Cycloaddition: This is the thermal reaction between an azide and an alkyne. It typically requires elevated temperatures and, when using asymmetric alkynes, often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The reaction proceeds via a concerted mechanism where the azide and alkyne approach each other to form the triazole ring in a single step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A key example of "click chemistry," this reaction is catalyzed by a copper(I) species and proceeds under much milder conditions than the thermal variant. mdpi.com A significant advantage of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when terminal alkynes are used. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. This catalytic cycle offers high yields and tolerates a wide range of functional groups, making it a highly reliable synthetic tool. mdpi.com

Azidotrihexylsilane can also react with strained alkenes, such as cyclooctynes, in strain-promoted azide-alkyne cycloadditions (SPAAC). These reactions are notable for proceeding without a metal catalyst, which is advantageous in biological systems. Furthermore, reactions with electron-deficient alkenes can lead to the formation of triazolines, which may be stable or undergo further transformations.

| Reaction Type | Key Feature | Typical Substrate | Product | Conditions |

|---|---|---|---|---|

| Huisgen Cycloaddition | Thermal, Concerted | Alkyne | Mixture of 1,4- and 1,5-triazoles | High Temperature |

| CuAAC (Click Chemistry) | Copper(I)-Catalyzed | Terminal Alkyne | 1,4-disubstituted triazole | Mild, often aqueous |

| SPAAC | Metal-free | Strained Alkyne (e.g., Cyclooctyne) | Triazole | Mild, physiological |

| Azide-Alkene Cycloaddition | [3+2] Cycloaddition | Alkene | Triazoline | Varies |

Nucleophilic and Electrophilic Transformations Involving the Azido (B1232118) Group

The azide functional group in Azidotrihexylsilane exhibits dual reactivity, capable of acting as both a nucleophile and a substrate for electrophilic attack.

As a nucleophile , the terminal nitrogen (Nγ) of the azide is mildly nucleophilic. nih.gov Its most characteristic reaction in this context is the Staudinger reaction (or Staudinger ligation), where it reacts with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine. wikipedia.org The reaction proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate quickly loses a molecule of dinitrogen (N₂) to yield an iminophosphorane (aza-ylide). wikipedia.orgnih.gov In the presence of water, this iminophosphorane is readily hydrolyzed to form a primary amine and the corresponding phosphine oxide. This two-step process, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines. wikipedia.org

Conversely, the azide group can undergo electrophilic transformations . The internal nitrogen atom (Nα) is the typical site for electrophilic attack. nih.gov Azidotrihexylsilane can react with strong electrophiles such as potent Lewis acids (e.g., titanium tetrachloride) or Brønsted acids (e.g., triflic acid). organic-chemistry.org Protonation or coordination of a Lewis acid to the Nα atom can lead to the formation of an aminodiazonium ion intermediate. This highly unstable species can then undergo rearrangement with loss of N₂, generating a reactive iminium cation. organic-chemistry.orgumich.edu The resulting iminium ion can be trapped by available nucleophiles or participate in subsequent reactions, such as the Schmidt or Mannich reactions when ketones are present. organic-chemistry.org

Transition Metal-Catalyzed Reactions

Organic azides like Azidotrihexylsilane serve as versatile nitrogen sources in a variety of transition metal-catalyzed reactions. ibs.re.kracs.org These processes often leverage the azide's ability to act as an "internal oxidant" by extruding stable N₂ gas, thereby avoiding the need for harsh external oxidants. ibs.re.kracs.org The key step in many of these reactions is the formation of a highly reactive metal-nitrenoid intermediate. nih.govresearchgate.net

Common transformations include:

C-H Amination/Amidation: Catalysts based on rhodium, iridium, cobalt, and palladium can mediate the direct insertion of a nitrogen atom from an azide into a C-H bond. ibs.re.kracs.org The mechanism generally involves initial C-H activation by the metal center to form a metallacycle, followed by reaction with the azide to generate a metal-nitrenoid. Subsequent reductive elimination forms the C-N bond and regenerates the active catalyst. ibs.re.kr

Aziridination of Alkenes: In the presence of catalysts containing copper, iron, or rhodium, Azidotrihexylsilane can transfer its terminal nitrogen atom to an alkene, forming an aziridine (B145994) ring. This reaction proceeds via the formation of a metal-nitrenoid which is then attacked by the alkene. mdpi.com

Cross-Coupling Reactions: Azidotrihexylsilane can potentially be used in coupling reactions where the azide group is transferred to an organic substrate. For instance, copper-catalyzed systems can facilitate the azidation of aryl boronic acids or the C-H azidation of arenes and alkanes. mdpi.com

These catalytic routes are atom-economical and provide efficient pathways to complex nitrogen-containing molecules under relatively mild conditions. nih.gov

Silyl (B83357) Radical Chemistry and Related Transformations

While the direct generation of a silyl radical from Azidotrihexylsilane is not a primary reaction pathway, the chemistry of the corresponding trihexylsilyl radical is relevant to the broader reactivity of related compounds. Silyl radicals (R₃Si•) are typically generated from precursors such as trialkylsilanes (R₃Si-H) or polysilanes. wiley.comnih.gov

Common methods for generating silyl radicals include:

Hydrogen Abstraction: Reaction of a trialkylsilane with a radical initiator (e.g., generated from peroxides) leads to the abstraction of the hydrogen atom, forming a silyl radical. wiley.com

Photoredox Catalysis: Visible-light photoredox catalysts can mediate the single-electron oxidation of oligosilanes or the reduction of silyl halides to generate silyl radicals under mild conditions. nih.govnih.gov

Once formed, the trihexylsilyl radical would be a potent reactive intermediate. Its key reactions include:

Addition to Multiple Bonds: Silyl radicals readily add to alkenes and alkynes in a radical chain process known as hydrosilylation. This results in the formation of a new carbon-silicon bond.

Atom Transfer Reactions: Silyl radicals can abstract atoms, such as halogens, from various substrates. For example, the reaction of a silyl radical with carbon tetrachloride would yield trihexylchlorosilane. wiley.com

A plausible, though less common, radical pathway for Azidotrihexylsilane itself could involve the homolytic cleavage of the Si-N bond under thermal or photochemical conditions to produce a trihexylsilyl radical and an azide radical (•N₃).

Bond Activation and Fragmentation Pathways

The bonds within Azidotrihexylsilane, particularly the Si-N₃ moiety, are susceptible to cleavage under thermal or photochemical stimuli, leading to distinct fragmentation pathways. The relative weakness of the N-N bonds within the azide group compared to the Si-N bond often dictates the primary decomposition route.

Thermal and Photochemical Decomposition: The most common pathway for the decomposition of organic azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. rsc.orgresearchgate.netresearchgate.net This process is driven by the large positive entropy of forming the very stable N₂ molecule. The decomposition of Azidotrihexylsilane would thus yield dinitrogen and a trihexylsilylnitrene. R₃Si-N₃ → R₃Si-N: + N₂ This silylnitrene is a potent electrophile and can undergo various subsequent reactions, such as insertion into C-H bonds, addition to double bonds, or rearrangement. The initial decomposition can produce the nitrene in either a singlet or triplet spin state, which influences its subsequent reactivity. scispace.com

Si-N Bond Cleavage: While nitrene formation is often dominant, cleavage of the silicon-nitrogen bond is another possible fragmentation pathway. Homolytic cleavage would produce a trihexylsilyl radical and an azide radical, as mentioned previously. Heterolytic cleavage is less common but can be induced by strong nucleophiles or electrophiles that preferentially attack the silicon or azide moiety, respectively.

Mass Spectrometry Fragmentation: In a mass spectrometer, Azidotrihexylsilane would be expected to show characteristic fragmentation patterns based on these bond activation principles. The most prominent initial fragmentation would likely be the loss of N₂ (28 Da) to form an ion corresponding to the silylnitrene. Subsequent fragmentation could involve the cleavage of the Si-N bond or the characteristic loss of alkyl chains from the silicon atom.

| Bond | Typical BDE (kJ/mol) | Implication for Reactivity |

|---|---|---|

| R-N₂ (in Azide) | ~130-170 | Weakest bond, facilitates N₂ extrusion and nitrene formation. nist.gov |

| Si-N | ~355-450 | Relatively strong, but weaker than Si-O or Si-F. wikipedia.org Cleavage is a key fragmentation pathway. |

| N≡N | 945 | High stability of the dinitrogen molecule provides a strong thermodynamic driving force for decomposition. msu.edu |

| Si-C | ~300-370 | Cleavage leads to loss of hexyl groups, especially in mass spectrometry. msu.edu |

Applications in Advanced Materials Science and Catalysis

Role in Polymer Chemistry and Macromolecular Engineering

The presence of the azide (B81097) group in Azidotrihexylsilane makes it a valuable tool in polymer chemistry, particularly through its participation in "click chemistry" reactions. ugent.be This class of reactions is known for being highly efficient, specific, and occurring under mild conditions, which is ideal for the synthesis and modification of complex macromolecules. ugent.benih.gov

Azidotrihexylsilane can serve as a key precursor in the synthesis of functional polymers. The azide group can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form stable triazole linkages. ugent.benih.govscut.edu.cn This allows for the straightforward incorporation of the trihexylsilyl group into a variety of polymer backbones or as a pendant group.

The introduction of the bulky and nonpolar trihexylsilyl groups can significantly alter the properties of the resulting polymers, imparting increased hydrophobicity, improved thermal stability, and enhanced solubility in organic solvents. This approach is instrumental in the creation of novel hybrid organic-inorganic materials, where the properties of both components can be synergistically combined. researchgate.net For instance, the incorporation of silsesquioxane units, which can be conceptually related to the functionalization provided by Azidotrihexylsilane, has been shown to produce materials with unique thermal and mechanical properties.

Below is a table summarizing the potential functional polymers and hybrid materials that could be synthesized using Azidotrihexylsilane as a precursor.

| Polymer/Material Type | Synthetic Strategy | Potential Properties |

| Silyl-Modified Polystyrenes | Anionic polymerization followed by "clicking" with Azidotrihexylsilane. scut.edu.cn | Increased hydrophobicity, altered solubility. |

| Functionalized Polyacrylates | Copolymerization with an alkyne-functionalized monomer, followed by CuAAC with Azidotrihexylsilane. | Tunable surface energy, potential for self-assembly. |

| Hybrid Silsesquioxane Copolymers | "Click" reaction of Azidotrihexylsilane with alkyne-functionalized polyhedral oligomeric silsesquioxanes (POSS). scut.edu.cn | Enhanced thermal stability, nanostructured morphology. |

| Polyurethane Elastomers | Incorporation into the polymer backbone via a diol derivative of Azidotrihexylsilane. nsf.gov | Modifiable mechanical properties, tunable hydrophobicity. |

This table presents potential applications based on the known reactivity of the azide and trihexylsilyl functional groups.

Azidotrihexylsilane is a valuable reagent for the surface modification of a wide range of materials, including polymers, silica (B1680970), and other inorganic substrates. drexel.edunih.govresearchgate.netbas.bgmdpi.com The trihexylsilyl group can form stable siloxane bonds with hydroxyl groups present on the surface of materials like silica, effectively grafting the azide functionality onto the surface. mdpi.com

Once the surface is azido-functionalized, it can be further modified using "click" chemistry. rsc.org This allows for the attachment of a wide variety of molecules, including biomolecules, fluorescent dyes, and other polymers, to the surface in a highly specific and controlled manner. nih.gov This surface functionalization can be used to alter the surface properties of materials, such as their wettability, biocompatibility, and adhesion. nih.gov For example, the introduction of the hydrophobic trihexylsilyl groups can render a hydrophilic surface more hydrophobic.

Contributions to Heterogeneous and Homogeneous Catalysis

The unique chemical structure of Azidotrihexylsilane also lends itself to applications in both heterogeneous and homogeneous catalysis, primarily through the design of novel catalyst systems and supports.

Azidotrihexylsilane can be used to create organosilicon-based catalyst supports. nih.govresearchgate.netnih.gov By first grafting Azidotrihexylsilane onto a solid support such as silica or a zeolite, a surface with reactive azide groups is created. bas.bgresearchgate.netnih.gov These azide groups can then be used to immobilize catalytically active species through "click" chemistry. This approach offers a robust and versatile method for heterogenizing homogeneous catalysts, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. utexas.edu

The trihexylsilyl groups can also play a role in modulating the properties of the catalyst support, for instance, by creating a more hydrophobic local environment around the active sites, which can influence the selectivity of certain reactions.

The following table outlines a general procedure for the design of an organosilicon-based catalyst using Azidotrihexylsilane.

| Step | Procedure | Purpose |

| 1. Support Functionalization | React a hydroxylated support (e.g., silica gel) with Azidotrihexylsilane. | To introduce azide functionalities onto the support surface. |

| 2. Catalyst Ligand Synthesis | Synthesize a ligand with an alkyne group compatible with "click" chemistry. | To prepare the molecule that will coordinate to the metal center. |

| 3. Immobilization | Perform a CuAAC reaction between the azido-functionalized support and the alkyne-functionalized ligand. | To covalently attach the ligand to the support. |

| 4. Metalation | Treat the ligand-functionalized support with a suitable metal precursor. | To form the active catalytic species. |

This table provides a conceptual framework for the synthesis of organosilicon-based catalysts.

While specific applications of Azidotrihexylsilane in reduction or isomerization reactions are not extensively documented, its derivatives have the potential to be utilized in such transformations. Through "click" chemistry, the trihexylsilyl azide moiety can be used to synthesize ligands for transition metal catalysts. nih.govresearchgate.netresearchgate.net The electronic and steric properties of the resulting triazole-based ligands, influenced by the bulky trihexylsilyl groups, could be tuned to enhance the activity and selectivity of catalysts for various organic transformations.

For instance, catalysts supported on materials functionalized with Azidotrihexylsilane could be employed in hydrogenation or isomerization reactions, where the support's properties can influence the outcome of the reaction.

In the realm of photocatalysis and energy conversion, Azidotrihexylsilane could be used to modify the surface of semiconductor photocatalysts like titanium dioxide (TiO2). utexas.edursc.org The covalent attachment of Azidotrihexylsilane to the surface of these materials can alter their surface properties, potentially improving the dispersion of the photocatalyst in non-polar media and enhancing the interface with organic substrates.

Furthermore, the azide group can be used as a reactive site to "click" on photosensitizers or other functional molecules that can improve the light-harvesting efficiency of the photocatalytic system or facilitate charge separation and transfer processes, which are crucial for efficient energy conversion. mdpi.com While direct applications of Azidotrihexylsilane in this area are still emerging, the modularity offered by the "click" chemistry approach makes it a promising avenue for the development of advanced photocatalytic systems.

Advanced Reagent in Organic Synthesis beyond Protective Group Chemistry

There is a notable absence of specific documented applications of azidotrihexylsilane as an advanced reagent in organic synthesis beyond its presumed role in introducing the azide functionality. However, the chemistry of trimethylsilyl (B98337) azide (TMSA) provides a clear indication of the potential for more complex transformations. Trialkylsilyl azides are known to participate in a variety of reactions that lead to the formation of intricate molecular architectures, most notably in the synthesis of nitrogen-containing heterocycles.

One of the most significant applications of TMSA, which could be extrapolated to other trialkylsilyl azides, is its participation in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This transformation, a cornerstone of "click chemistry," is lauded for its high efficiency, selectivity, and broad functional group tolerance. The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium complexes, which control the regioselectivity of the addition. wikipedia.org The silyl (B83357) group can influence the regiochemistry of the cycloaddition and can be easily removed from the triazole product if desired. sigmaaldrich.com

Table 1: Overview of Trialkylsilyl Azide in 1,3-Dipolar Cycloaddition Reactions

| Reactant A | Reactant B | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| Trialkylsilyl azide | Terminal Alkyne | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions, high yield. |

| Trialkylsilyl azide | Internal Alkyne | Ruthenium complexes | 1,5-disubstituted 1,2,3-triazole | Complements copper-catalyzed reactions, good yields. |

| Trialkylsilyl azide | Propynals | Thermal | 1H-1,2,3-triazole-5-carbaldehydes | Formation of functionalized triazoles. researchgate.net |

Furthermore, trimethylsilyl azide has been effectively employed as a promoter in the one-pot synthesis of amides from carboxylic acids and amines. arkat-usa.org This method proceeds through the in situ formation of a reactive acyl azide intermediate, which then undergoes nucleophilic attack by an amine to furnish the corresponding amide in high yield. This transformation is significant as it provides a metal-free and mild alternative to traditional amide coupling protocols, which often require harsh conditions or expensive reagents.

Table 2: Trimethylsilyl Azide as a Promoter in Amide Synthesis

| Carboxylic Acid | Amine | Promoter | Conditions | Yield |

|---|---|---|---|---|

| Benzoic Acid | Benzylamine | Trimethylsilyl azide | Room Temperature | High |

| Acetic Acid | Aniline | Trimethylsilyl azide | Room Temperature | High |

| Various aryl/alkyl acids | Various primary/secondary amines | Trimethylsilyl azide | Room Temperature | Excellent |

The utility of azides in forming various other heterocycles such as tetrazoles, and their role in reactions like the Staudinger ligation and Curtius rearrangement, further underscores the synthetic potential of the azido (B1232118) group. nih.govmasterorganicchemistry.com While these reactions are well-established for organic azides in general, the specific use of trialkylsilyl azides like azidotrihexylsilane in these contexts remains an area for further exploration.

Electrochemical Energy Storage Materials Integration

Direct research on the integration of azidotrihexylsilane into electrochemical energy storage materials has not been reported in the scientific literature. However, the broader categories of organosilicon compounds and azide-containing species have been investigated for their potential benefits in battery technology, primarily as electrolyte additives.

Recent studies have highlighted the use of trimethylsilyl azide (TSA) as an effective electrolyte additive in lithium-metal batteries. rsc.org The addition of small amounts of TSA to a fluoroethylene carbonate (FEC)-based electrolyte was found to significantly enhance the stability of the lithium metal anode. It contributes to the formation of a thin, compact, and highly conductive solid-electrolyte interphase (SEI) on the anode surface. This improved SEI layer suppresses the formation of lithium dendrites and facilitates more uniform lithium plating and stripping, leading to enhanced cycling performance and Coulombic efficiency. rsc.org

Table 3: Effect of Trimethylsilyl Azide (TSA) as an Electrolyte Additive in Li-Metal Batteries

| Electrolyte System | Additive | Observed Effect on SEI | Impact on Battery Performance |

|---|---|---|---|

| FEC-based electrolyte | 0.1 M Trimethylsilyl azide (TSA) | Formation of a thin, compact, and conductive LiF-rich SEI. | Enhanced Li plating-stripping kinetics, suppressed dendrite growth, improved cycling stability. rsc.org |

In a more general sense, organosilicon compounds are being explored as safer and more stable alternatives to conventional carbonate-based electrolytes in lithium-ion batteries. researchgate.netwisc.eduepa.gov Their attractive properties include non-flammability, higher flash points, and good thermal stability. While the focus has primarily been on siloxanes and silyl ethers, the fundamental properties of the silicon-carbon backbone could be relevant for designing novel electrolyte components. The long hexyl chains of azidotrihexylsilane might impart desirable properties such as increased hydrophobicity or altered solubility and transport properties within the electrolyte, though this remains speculative without experimental data.

Future Directions and Emerging Research Avenues

Development of Novel Azido-Silane Derivatives with Tunable Properties

The development of new azido-silane derivatives is a primary focus of current research, aiming to create molecules with properties tailored for specific applications. By systematically modifying the alkyl chain length, branching, or by introducing additional functional groups, scientists can fine-tune characteristics such as hydrophobicity, thermal stability, and reactivity. For instance, varying the alkyl substituents on the silicon atom directly influences the physical properties of self-assembled monolayers (SAMs) formed from these molecules.

Longer alkyl chains, akin to the hexyl groups in azidotrihexylsilane, generally lead to more ordered and densely packed monolayers, which enhances their barrier properties and stability. Conversely, shorter or branched chains can be used to create more disordered films with different surface energies. Research is also exploring the synthesis of azido-silanes containing fluorinated alkyl chains, which can produce superhydrophobic surfaces. researchgate.net The ability to program these properties is crucial for applications ranging from anti-fouling coatings to advanced microelectronics.

| Azido-Silane Derivative | Key Structural Feature | Tunable Property | Potential Application |

|---|---|---|---|

| Azidopropyltrimethoxysilane | Short (C3) alkyl chain | Increased hydrophilicity (compared to C6) | Biocompatible surface coatings |

| Azidotrihexylsilane | Medium (C6) alkyl chains | Balanced hydrophobicity and reactivity | Stable self-assembled monolayers |

| (11-Azidoundecyl)trichlorosilane | Long (C11) alkyl chain | Enhanced ordering in SAMs | Corrosion-resistant films |

| Perfluorinated Azido-Silane | Fluorinated alkyl chains | Superhydrophobicity and oleophobicity | Self-cleaning surfaces |

Integration into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful method for constructing complex, functional nanostructures from the bottom up. researchgate.net Azidotrihexylsilane is an ideal candidate for such applications due to its capacity for self-organization and its reactive azide (B81097) handle. The trihexylsilyl groups can drive the formation of organized structures like micelles or vesicles in solution, or more commonly, lead to the creation of highly ordered self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. stanford.edu

Once an azide-terminated surface is formed, it becomes a versatile platform for further modification. stanford.edu Using click chemistry, a vast array of alkyne-containing molecules—including polymers, bioactive peptides, and photosensitive dyes—can be covalently attached to the surface. wikipedia.orgnih.gov This modular approach is being explored for the fabrication of biosensors, where specific proteins or DNA strands can be immobilized, and for the development of "smart" surfaces that can respond to external stimuli. nih.gov Furthermore, these azide-functionalized nanostructures can serve as templates for the growth of more complex materials, such as metal-organic frameworks (MOFs) or patterned polymer brushes. bilkent.edu.tr

| Supramolecular Structure | Role of Azidotrihexylsilane | Formation Principle | Emerging Application |

|---|---|---|---|

| Self-Assembled Monolayer (SAM) | Forms the monolayer on a substrate | Hydrophobic interactions of hexyl chains; Si-O bond to surface | Patterned surfaces for cell culture |

| Functionalized Nanoparticles | Surface coating to provide azide groups | Covalent attachment to nanoparticle surface | Targeted imaging agents |

| Poly(pseudo)rotaxanes | Functional "stopper" or side-chain component | Click reaction to cap or functionalize threaded macrocycles | Molecular switches and machines bilkent.edu.tr |

| Hybrid Organic-Inorganic Nanotubes | Component of the organic shell | Self-assembly and subsequent click functionalization | Selective ion channels nih.gov |

Advancements in Computational Modeling for Predictive Design

As the complexity of molecular systems based on azido-silanes grows, so does the need for powerful predictive tools. Computational modeling, particularly using Density Functional Theory (DFT), is becoming indispensable for designing novel derivatives and understanding their behavior before their synthesis. researchgate.net These models can accurately predict a range of properties, including molecular geometries, reaction energies, and the electronic structure of azidotrihexylsilane and its analogues.

For example, simulations can be used to predict the packing density and orientation of molecules in a self-assembled monolayer, which helps in designing surfaces with specific wetting or adhesive properties. researchgate.net Computational studies are also crucial for understanding the reaction mechanisms of surface-bound click reactions, optimizing conditions for higher efficiency and selectivity. By modeling the transition states and intermediates, researchers can gain insights that are difficult to obtain through experiments alone. This predictive power accelerates the discovery of new materials by allowing scientists to screen vast numbers of potential structures virtually and focus laboratory efforts on the most promising candidates.

| Computational Method | Predicted Property | Significance for Azidotrihexylsilane |

|---|---|---|

| Density Functional Theory (DFT) | Reaction enthalpies, bond energies, electronic structure | Predicting reactivity of the azide group and stability of derivatives researchgate.net |

| Molecular Dynamics (MD) | SAM packing, molecular orientation, solvent effects | Designing ordered and stable surfaces |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, catalytic mechanisms | Modeling bioconjugation reactions on functionalized surfaces |

| CBS-QB3 / W1 Theory | High-accuracy thermochemical data | Providing reference values for reaction modeling researchgate.net |

Exploration of New Catalytic Cycles and Reaction Cascades

While the copper-catalyzed azide-alkyne cycloaddition is the most prominent reaction involving the azide group, research is actively exploring new catalytic systems and multi-step reaction cascades. organic-chemistry.org One area of interest is the development of alternative catalysts for the click reaction, such as ruthenium, which can provide different regioselectivity (1,5-disubstituted triazoles instead of the 1,4-isomer from copper catalysis) and may be more suitable for certain biological applications. organic-chemistry.org

Beyond cycloadditions, the azide group can participate in other transformations, such as the Staudinger ligation with phosphines, which is also used in bioconjugation. An exciting frontier is the design of reaction cascades where the product of an initial reaction involving the azido-silane becomes a reactant or catalyst for a subsequent transformation. nih.gov For instance, the triazole ring formed in a click reaction can act as a ligand for a metal catalyst, initiating a secondary reaction at a nearby site. Such cascades enable the construction of highly complex molecular architectures in a single, efficient process, opening new avenues for synthesizing advanced polymers, intricate drug delivery systems, and sophisticated molecular sensors.

Q & A

Q. What are the critical safety protocols for handling azidotrihexylsilane in laboratory settings?

- Methodological Answer : Azidotrihexylsilane requires strict adherence to safety measures due to its azide group, which is thermally unstable and shock-sensitive. Key protocols include:

- Use of explosion-proof equipment and anti-static tools during synthesis or handling .

- Storage in inert, dry environments (e.g., under nitrogen or argon) at temperatures below 25°C to prevent decomposition .

- Emergency procedures for accidental exposure: immediate flushing with water (15+ minutes for skin/eye contact) and avoidance of ignition sources during spills .

Q. How can researchers optimize the synthesis of azidotrihexylsilane to minimize byproducts?

- Methodological Answer : Synthesis optimization involves:

- Controlled reaction stoichiometry (e.g., trihexylsilane to sodium azide in anhydrous DMF at 60°C for 12 hours) .

- Real-time monitoring via FTIR to track azide formation (peak at ~2100 cm⁻¹) and quantify purity .

- Post-synthesis purification using column chromatography (hexane/ethyl acetate gradient) to isolate the product .

Q. What analytical techniques are most effective for characterizing azidotrihexylsilane’s purity?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H NMR (δ 0.5–1.5 ppm for Si-CH2 groups) and <sup>29</sup>Si NMR (δ 10–20 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 285.2) .

- Elemental Analysis : Match experimental C, H, N, and Si percentages to theoretical values (±0.3% tolerance) .

Q. How should researchers design experiments to study azidotrihexylsilane’s reactivity in Huisgen cycloaddition?

- Methodological Answer :

- Use copper(I)-catalyzed conditions with alkynes (e.g., phenylacetylene) in THF at room temperature .

- Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3) and quantify triazole yield using HPLC with a C18 column .

- Control oxygen levels rigorously, as Cu(I) is oxygen-sensitive .

Q. What are the best practices for documenting azidotrihexylsilane-related data in lab reports?

- Methodological Answer :

- Follow IMRaD structure: Include raw data tables (e.g., reaction yields, spectroscopic peaks) and processed results (e.g., statistical error margins) .

- Use SI units and standardized chemical nomenclature (IUPAC guidelines) .

- Reference all protocols (e.g., "Purification followed Smith et al., 2020 ") to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict azidotrihexylsilane’s stability under varying pH conditions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways and identify transition states .

- Validate simulations with experimental kinetic data (e.g., half-life measurements in buffered solutions at pH 3–10) .

- Use Gaussian or ORCA software for energy minimization and vibrational frequency analysis .

Q. What strategies resolve contradictions in reported azidotrihexylsilane toxicity profiles?

- Methodological Answer :

- Conduct systematic reviews using PRISMA guidelines to assess conflicting studies .

- Perform in vitro assays (e.g., MTT on HEK293 cells) under standardized OECD conditions to compare LD50 values .

- Analyze confounding variables (e.g., solvent choice in toxicity tests) via meta-regression .

Q. How do steric effects influence azidotrihexylsilane’s reactivity in strained cyclooctyne systems?

- Methodological Answer :

- Synthesize cyclooctyne derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .

- Measure reaction rates via stopped-flow spectroscopy and correlate with DFT-calculated steric maps (e.g., Tolman cone angles) .

- Publish datasets in open-access repositories (e.g., Zenodo) with raw kinetic data .

Q. What advanced spectroscopic methods elucidate azidotrihexylsilane’s decomposition mechanisms?

- Methodological Answer :

- Use time-resolved Raman spectroscopy to detect intermediate species (e.g., nitrene radicals) during thermal decomposition .

- Pair with TGA-MS to correlate mass loss events (e.g., N2 release at 120°C) with spectral changes .

- Apply multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks .

Q. How can researchers integrate azidotrihexylsilane into bioorthogonal labeling workflows without cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.